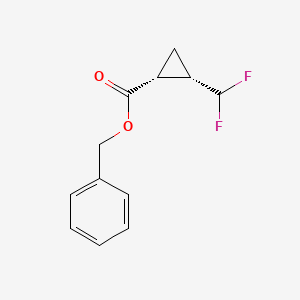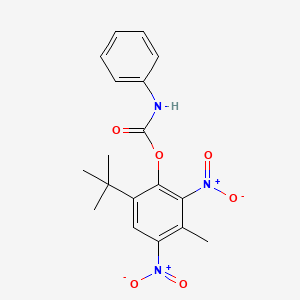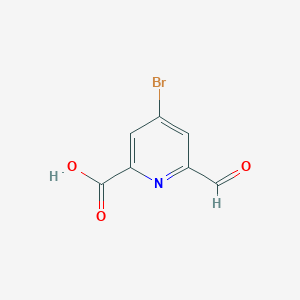
4-Bromo-6-formylpicolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-formylpicolinic acid is an organic compound with the molecular formula C7H5BrNO3. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. The compound is characterized by the presence of a bromine atom at the 4-position and a formyl group at the 6-position on the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-formylpicolinic acid typically involves the bromination of 6-formylpicolinic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions: 4-Bromo-6-formylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: 4-Bromo-6-carboxypicolinic acid.
Reduction: 4-Bromo-6-hydroxymethylpicolinic acid.
Substitution: Various substituted picolinic acids depending on the nucleophile used.
科学的研究の応用
4-Bromo-6-formylpicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Bromo-6-formylpicolinic acid is primarily related to its ability to interact with metal ions and enzymes. The formyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pyridine ring can coordinate with metal ions, forming stable complexes that are useful in various catalytic and biochemical processes.
類似化合物との比較
6-Formylpicolinic acid: Lacks the bromine atom, resulting in different reactivity and binding properties.
4-Bromo-2-formylpyridine: Similar structure but with the formyl group at the 2-position, leading to different chemical behavior.
4-Bromo-6-methylpicolinic acid: The formyl group is replaced with a methyl group, altering its reactivity and applications.
Uniqueness: 4-Bromo-6-formylpicolinic acid is unique due to the presence of both the bromine atom and the formyl group on the pyridine ring. This combination imparts specific reactivity and binding properties, making it valuable in various scientific and industrial applications.
特性
分子式 |
C7H4BrNO3 |
|---|---|
分子量 |
230.02 g/mol |
IUPAC名 |
4-bromo-6-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4BrNO3/c8-4-1-5(3-10)9-6(2-4)7(11)12/h1-3H,(H,11,12) |
InChIキー |
GNRXERCZSBSPNJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C=O)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene](/img/structure/B14007229.png)
![Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate](/img/structure/B14007246.png)
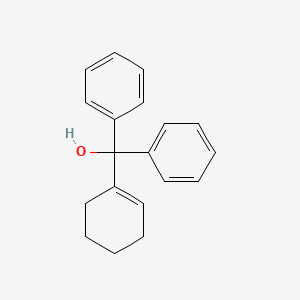
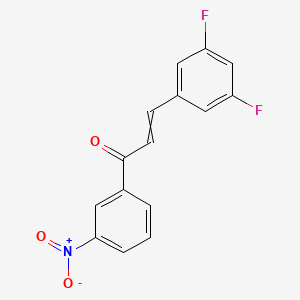
![Ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B14007258.png)

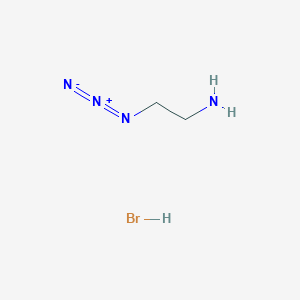

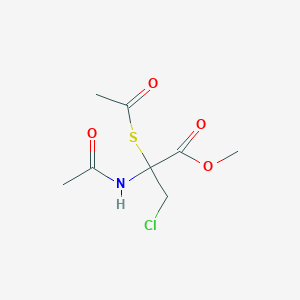
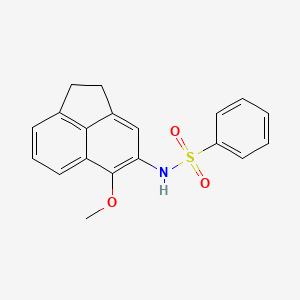
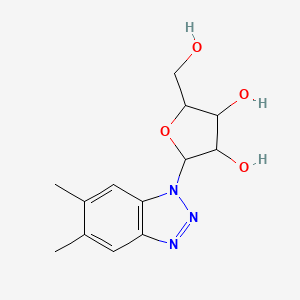
![Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate](/img/structure/B14007300.png)
